UGT1A4 Inhibition: Hocogenin's Unique Selectivity vs. Non-Selective Inhibitors
In a head-to-head comparison of eight potential UGT inhibitors, only Hocogenin was found to be a selective inhibitor for UGT1A4. While all other compounds tested (amitriptyline, androsterone, canrenoic acid, phenylbutazone, quinidine, quinine, and sulfinpyrazone) were non-selective, Hocogenin showed significant inhibition only for UGT1A4 [1]. This establishes Hocogenin as a superior and unique chemical probe for studying UGT1A4-mediated glucuronidation, unlike non-selective alternatives.
| Evidence Dimension | Selectivity of UGT Inhibition |
|---|---|
| Target Compound Data | Selective for UGT1A4 (IC50 = 1.5 µM) |
| Comparator Or Baseline | 7 other compounds (e.g., amitriptyline, androsterone, etc.) were non-selective, inhibiting multiple UGT isoforms. |
| Quantified Difference | Only hecogenin was selective among all inhibitors tested. |
| Conditions | Panel of 10 human recombinant UGTs (1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B7, 2B15) expressed in HEK293 cells. |
Why This Matters
Procurement of Hocogenin is essential for researchers requiring a validated, selective chemical probe for UGT1A4 activity assays, as no other tested compound offers this level of isoform specificity.
- [1] Uchaipichat, V., et al. Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) 'probes' for human udp-glucuronosyltransferases. Drug Metabolism and Disposition, 2006, 34(3), 449-456. View Source
